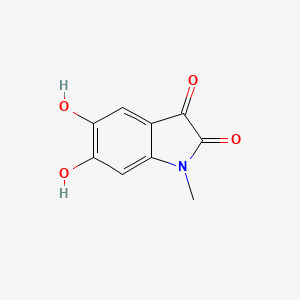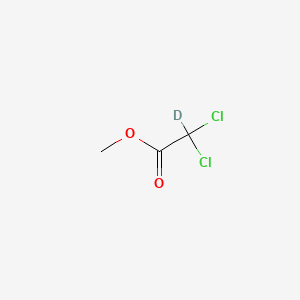![molecular formula C7H14N2 B570379 6-Methyl-1,6-diazaspiro[3.4]octane CAS No. 1158749-82-6](/img/structure/B570379.png)
6-Methyl-1,6-diazaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Methyl-1,6-diazaspiro[3.4]octane” is a chemical compound with the CAS Number: 1158749-83-7 . It has a molecular weight of 126.2 and a linear formula of C7H14N2 . The compound is typically in the form of a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,6-diazaspiro[3.4]octane” is represented by the linear formula C7H14N2 . This indicates that the compound consists of seven carbon atoms, fourteen hydrogen atoms, and two nitrogen atoms .
Physical And Chemical Properties Analysis
“6-Methyl-1,6-diazaspiro[3.4]octane” is a colorless to yellow liquid . It has a molecular weight of 126.2 and a linear formula of C7H14N2 .
科学的研究の応用
1. Synthesis and Structural Studies
- 5-Oxa-2,6-diazaspiro[3.4]octan-1-one Derivatives Synthesis : A study by Chiaroni et al. (2000) explored the synthesis of two derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one through a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones. This process highlights the potential of 6-Methyl-1,6-diazaspiro[3.4]octane in organic synthesis (Chiaroni et al., 2000).
2. Applications in Medicinal Chemistry
- Novel Diazaspiro[3.4]octane Series for Malaria Treatment : Research by Le Manach et al. (2021) identified a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against the malaria parasite, Plasmodium falciparum. This series showed potential for treating multiple stages of the parasite lifecycle (Le Manach et al., 2021).
- Antitubercular Lead Identification : A 2023 study by Lukin et al. developed a set of compounds from a 2,6-diazaspiro[3.4]octane building block for antitubercular activities, identifying a potent lead with minimal inhibitory concentration against Mycobacterium tuberculosis (Lukin et al., 2023).
3. Photophysical and Computational Studies
- Photophysical and TDDFT Calculations : Aggarwal and Khurana (2015) synthesized diazaspiro compounds and analyzed their photophysical behavior, solvatochromism, and quantum yield in different solvents. They used TDDFT calculations to relate structural features to biological properties (Aggarwal & Khurana, 2015).
4. Applications in Chemical Synthesis
- Synthetic Approaches to Diazaspiroketal Frameworks : A study by Goubert et al. (2007) explored synthetic approaches towards 4,10-diaza-1,7-dioxaspiro[5.5]undecanes, which could potentially include 6-Methyl-1,6-diazaspiro[3.4]octane derivatives, highlighting the utility of these compounds in chemical synthesis (Goubert et al., 2007).
5. Structural and Conformational Analysis
- Structural Analysis of Spiro Compounds : Research by Grassi et al. (2002) focused on the structural analysis of 6-methyl-4,8,9-triphenyl-2-oxa-3,7-diazaspiro[4.4]nona-3,6-dien-1-one, a compound related to 6-Methyl-1,6-diazaspiro[3.4]octane, using X-ray crystal-structure analysis. This study provides insights into the conformational characteristics of these compounds (Grassi et al., 2002).
将来の方向性
While specific future directions for “6-Methyl-1,6-diazaspiro[3.4]octane” are not mentioned in the sources I found, it’s worth noting that related compounds, such as those derived from 2,6-diazaspiro[3.4]octane, have shown promising antimycobacterial activity . This suggests potential future research directions in exploring the antimicrobial properties of similar compounds.
作用機序
Target of Action
The primary targets of 6-Methyl-1,6-diazaspiro[3.4]octane are Mycobacterium tuberculosis H37Rv and the sigma-1 receptor (σ1R) . The compound has shown potent antitubercular activity and has been identified as a potent σ1R antagonist .
Mode of Action
The compound interacts with its targets through a mechanism similar to that of nitrofuran carboxamides . The nitrofuran moiety in these compounds undergoes reduction with the bacterial enzyme machinery, generating reactive intermediates that are lethal to the bacterium itself . In the case of σ1R, the compound acts as an antagonist, blocking the receptor’s activity .
Biochemical Pathways
The biochemical pathways affected by 6-Methyl-1,6-diazaspiro[3.4]octane are primarily those involved in the survival and proliferation of Mycobacterium tuberculosis and the signaling pathways mediated by the σ1R
Result of Action
The result of the action of 6-Methyl-1,6-diazaspiro[3.4]octane is the inhibition of Mycobacterium tuberculosis growth, with a minimal inhibitory concentration of 0.016 μg/mL . Additionally, it enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance when acting as a σ1R antagonist .
特性
IUPAC Name |
7-methyl-1,7-diazaspiro[3.4]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQLQJAJSUMNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297769 |
Source


|
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,6-diazaspiro[3.4]octane | |
CAS RN |
1158749-82-6 |
Source


|
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

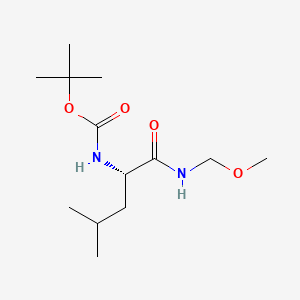
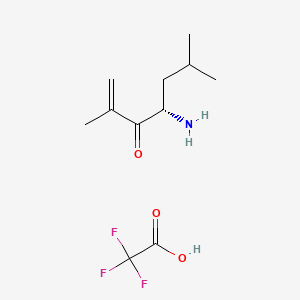
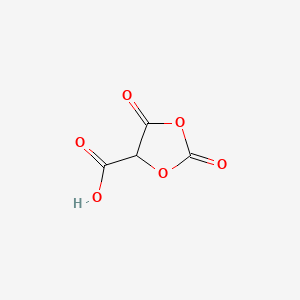



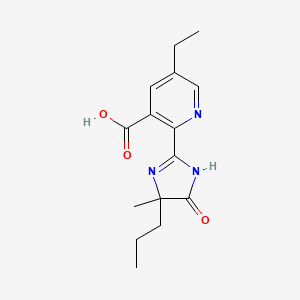
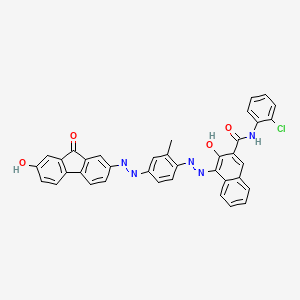
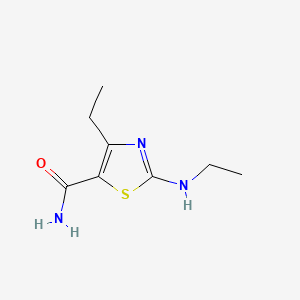
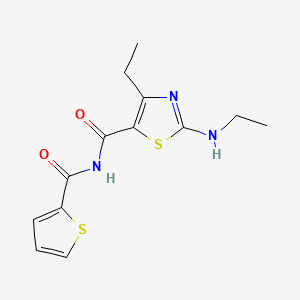
![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)
